2-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-12-3-1-2-4-14(12)23(20,21)18-10-5-6-13-11(9-10)15(19)17-7-8-22-13/h1-6,9,18H,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYYIIYLQSGQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxazepine ring through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzoxazepine Derivatives
(a) 5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-7-Carbaldehyde
- Structure : Shares the benzoxazepine core but replaces the sulfonamide group with a carbaldehyde moiety at the 7-position.
- Molecular Weight: 219.22 g/mol (C₁₀H₉NO₃), significantly lighter than the target compound .
(b) BI85532 (5-Chloro-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-yl)-2-Methoxybenzamide)
- Structure : Features a benzamide group instead of sulfonamide, with a methoxy substituent on the benzene ring.
- The benzamide moiety may engage in different binding interactions compared to sulfonamide.
- Molecular Weight : 374.82 g/mol (C₁₉H₁₉ClN₂O₄), nearly identical to the target compound but with distinct pharmacokinetic profiles .
Table 1: Comparison of Benzoxazepine Derivatives
Sulfonamide-Containing Analogues
N-(4-(4-(3-Methylbenzyloxy)-3-Chlorophenylamino)-3-Cyano-7-(Tetrahydrofuran-3-Yl)...Benzene-1-Sulfonamide
- Structure : A complex sulfonamide derivative with a trifluoroacetamido group and tetrahydrofuran substituent.
- Key Differences : The trifluoroacetamido group increases electronegativity and metabolic stability. The tetrahydrofuran ring may enhance solubility but reduce rigidity compared to the target compound’s benzoxazepine core .
Benzodiazepine Derivatives
Methylclonazepam (5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-One)
Functional Group Impact on Properties
- Sulfonamide vs. Carbaldehydes are electrophilic, while benzamides offer neutral hydrogen-bonding motifs.
- Chlorine Substitution : The 2-chloro group in the target compound may sterically hinder interactions compared to 5-chloro in BI85532.
- Core Heteroatoms : Benzoxazepines (oxygen) versus benzodiazepines (nitrogen) influence ring conformation, solubility, and biological targets.
Biological Activity
2-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzene sulfonamide moiety and a tetrahydro-benzoxazepine structure. Its molecular formula is C14H14ClN3O3S, with a molecular weight of 329.79 g/mol. The presence of the chloro group and sulfonamide enhances its pharmacological properties.
Research indicates that compounds similar to this compound may act through various biological pathways:
- Thymidylate Synthase Inhibition : This compound may exhibit antitumor properties by inhibiting thymidylate synthase (TS), an essential enzyme for DNA synthesis. TS inhibitors are crucial in cancer therapy as they prevent the proliferation of rapidly dividing cells .
- Antimicrobial Activity : Similar sulfonamides have shown efficacy against bacterial infections by targeting folate synthesis pathways. The structural similarity suggests potential antimicrobial effects .
- Anti-inflammatory Properties : Compounds in this class often exhibit anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Thymidylate Synthase Inhibition | IC50 values ranging from 0.5 to 5 µM | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : A study evaluated a series of benzoxazepine derivatives for their ability to inhibit TS in cancer cell lines. The results indicated that modifications in the benzoxazepine core significantly enhanced antitumor efficacy .
- In Vivo Efficacy : In animal models, compounds with similar structures demonstrated significant tumor regression when administered alongside conventional chemotherapeutics. The combination therapy showed improved survival rates compared to monotherapy .
- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated binding affinities of these compounds to TS and other targets, confirming their potential as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
